molecular formula C19H20ClFN2O B1325620 2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-99-8

2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325620
CAS No.: 898783-99-8
M. Wt: 346.8 g/mol
InChI Key: ASGZPLMERWVGIG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O and a molecular weight of 346.83 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzophenones with different functional groups.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
  • 2-Chloro-4-fluoro-4’-(4-ethylpiperazinomethyl) benzophenone
  • 2-Chloro-4-fluoro-4’-(4-phenylpiperazinomethyl) benzophenone

Uniqueness

2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazinomethyl group enhances its solubility and bioavailability, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGZPLMERWVGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642989
Record name (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-99-8
Record name (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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